molecular formula C24H31N5O3 B11126588 N-cyclohexyl-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-cyclohexyl-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11126588
M. Wt: 437.5 g/mol
InChI Key: LBRFUZMPWIQGPZ-UHFFFAOYSA-N
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Description

The compound N-cyclohexyl-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a highly complex heterocyclic carboxamide derivative. Its structure features a tricyclic core with fused imino, oxo, and triaza groups, substituted by a cyclohexyl moiety and a 3-propan-2-yloxypropyl chain. The compound’s characterization likely relies on advanced crystallographic tools (e.g., SHELX or SIR97 ) and spectroscopic methods, such as NMR profiling, as described in studies of analogous molecules .

Properties

Molecular Formula

C24H31N5O3

Molecular Weight

437.5 g/mol

IUPAC Name

N-cyclohexyl-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H31N5O3/c1-16(2)32-14-8-13-29-21(25)18(23(30)26-17-9-4-3-5-10-17)15-19-22(29)27-20-11-6-7-12-28(20)24(19)31/h6-7,11-12,15-17,25H,3-5,8-10,13-14H2,1-2H3,(H,26,30)

InChI Key

LBRFUZMPWIQGPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C2=C(C=C(C1=N)C(=O)NC3CCCCC3)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[840The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with lower oxidation states .

Scientific Research Applications

N-cyclohexyl-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The compound shares a carboxamide backbone with pesticidal agents listed in , though its substituents diverge significantly:

Compound Name (IUPAC) Key Substituents Potential Use/Activity
Target Compound Cyclohexyl, 3-propan-2-yloxypropyl Undocumented (structural novelty)
N-(3,4-dichlorophenyl) propanamide (Propanil) 3,4-dichlorophenyl, propanamide Herbicide
Iprodione metabolite isomer 3,5-dichlorophenyl, 1-methylethyl-dioxo Fungicide metabolite

The 3-propan-2-yloxypropyl chain introduces ether functionality absent in simpler carboxamides, possibly influencing solubility or metabolic stability.

Spectroscopic and Structural Insights

highlights NMR-based comparisons of structurally related molecules (e.g., Rapa, compounds 1 and 7). Key findings include:

  • Chemical shift disparities in specific regions (e.g., positions 29–36 and 39–44) correlate with substituent variations .
  • The target compound’s cyclohexyl and ether-containing sidechain would likely perturb chemical shifts in analogous regions, distinguishing it from simpler carboxamides.

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